molecular formula C13H12ClF3N2O2S B13153998 (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride

(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B13153998
M. Wt: 352.76 g/mol
InChI Key: CCRYJMPBTPKOBQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The pyridine ring protons exhibit distinct splitting patterns. The methanamine -CH₂- group resonates as a triplet near δ 3.8–4.2 ppm due to coupling with the adjacent NH₂ group. The 3-(trifluoromethyl)phenyl group shows aromatic protons as a doublet of doublets near δ 7.5–8.0 ppm.
  • ¹³C NMR : The sulfonyl-bearing carbon appears at δ 125–130 ppm, while the trifluoromethyl carbon resonates at δ 120–124 ppm (quartet, $$ J_{C-F} \approx 270 \, \text{Hz} $$). The pyridine carbons adjacent to nitrogen are deshielded, appearing at δ 150–155 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch (amine): 3300–3500 cm⁻¹
  • S=O asymmetric stretch: 1360–1380 cm⁻¹
  • C-F stretch: 1100–1200 cm⁻¹

Table 2: Characteristic Spectral Signals

Technique Signal Range Assignment
¹H NMR δ 7.5–8.0 ppm 3-(Trifluoromethyl)phenyl aromatic protons
¹³C NMR δ 120–124 ppm CF₃ carbon
IR 1360–1380 cm⁻¹ Sulfonyl S=O stretch

Mass spectrometry (MS) data further corroborates the molecular formula, with a molecular ion peak matching the calculated mass of 378.78 g/mol (C₁₄H₁₂ClF₃N₂O₂S). Fragmentation patterns include loss of HCl (Δm/z = 36.46) and cleavage of the sulfonyl group.

Comparative Analysis of Trivial vs. Systematic Nomenclature in Heterocyclic Sulfonamides

Trivial names for sulfonamide-containing heterocycles often lack structural specificity. For example, “pyroxsulam” refers to a herbicidal sulfonamide but does not specify substituent positions. In contrast, systematic names explicitly define connectivity:

Table 3: Nomenclature Comparison

Compound Type Trivial Name Systematic Name
Target compound Not established (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride
Related sulfonamide Pyroxsulam N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide

The IUPAC system eliminates ambiguity in substituent placement, which is critical for distinguishing regioisomers. For instance, the “2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl” group in pyroxsulam uses numerical prefixes to specify substituent locations, whereas trivial names like “picoline” (methylpyridine) only indicate the presence of a methyl group without positional data.

Systematic naming also standardizes salts and protonation states. The hydrochloride suffix in the target compound’s name explicitly identifies the counterion, unlike non-systematic terms like “hydrochloride salt”. This precision is vital for reproducibility in synthetic chemistry and patent documentation.

In heterocyclic chemistry, the systematic approach resolves conflicts arising from non-uniform trivial names. For example, “2-aminomethyl-3-chloro-5-trifluoromethylpyridine” and “phenyl(pyridin-2-yl)methanamine” both use positional numbering to avoid confusion with alternative substitution patterns.

Properties

Molecular Formula

C13H12ClF3N2O2S

Molecular Weight

352.76 g/mol

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]sulfonylpyridin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H11F3N2O2S.ClH/c14-13(15,16)9-2-1-3-11(6-9)21(19,20)12-5-4-10(7-17)18-8-12;/h1-6,8H,7,17H2;1H

InChI Key

CCRYJMPBTPKOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(C=C2)CN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of a pyridine derivative with a trifluoromethyl-substituted phenylsulfonyl chloride, followed by the formation of the hydrochloride salt through reaction with hydrochloric acid.

Detailed Synthesis Steps

  • Preparation of Pyridine Derivative : The first step involves preparing a suitable pyridine derivative. This can be achieved through various methods, such as modifying commercially available pyridines.

  • Reaction with Phenylsulfonyl Chloride : The pyridine derivative is then reacted with 3-(Trifluoromethyl)phenylsulfonyl chloride . This reaction is typically carried out in the presence of a base to facilitate the coupling.

  • Formation of Hydrochloride Salt : After obtaining the parent compound, it is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step is crucial for enhancing the compound's solubility and stability.

Reaction Conditions and Reagents

Step Reagents Conditions Description
1. Preparation of Pyridine Derivative Pyridine, modifying reagents (e.g., halogens, alkylating agents) Varies depending on the modification required Preparation of the pyridine core for sulfonylation
2. Sulfonylation 3-(Trifluoromethyl)phenylsulfonyl chloride, base (e.g., triethylamine) Typically at room temperature or slightly elevated temperatures in a solvent like dichloromethane or tetrahydrofuran Coupling reaction to introduce the sulfonyl group
3. Formation of Hydrochloride Salt Hydrochloric acid Room temperature, aqueous or organic solvent Conversion of the parent compound into its hydrochloride salt

Purification Methods

After synthesis, purification is essential to obtain a high-purity product. Common methods include:

  • Recrystallization : Using a solvent in which the compound is sparingly soluble.
  • Column Chromatography : Techniques like silica gel or preparative HPLC can be employed to separate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related pyridin-2-yl methanamine derivatives:

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Features
(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride 5-((3-(CF₃)phenyl)sulfonyl) Not explicitly provided Estimated >350 Sulfonyl group enhances binding
[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride 3-CF₃ C₇H₇F₃N₂·HCl 230.59 Simple CF₃ substitution
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride 5-Cl, 3-CH₃ C₇H₉ClN₂·HCl 193.07 Chloro and methyl groups
(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride 2-Cl, 5-F C₆H₆ClFN₂·HCl 195.03 Halogenated (Cl, F)
(5-((3-(1-Methyl-1H-pyrazol-4-yl)-5-(methylsulfonyl)phenyl)sulfonyl)thiazol-2-yl)methanamine HCl Complex sulfonyl and heterocyclic substituents C₁₇H₁₆FN₂S₃O₄·HCl 427.03 Thiazole core, dual sulfonyl groups

Key Observations :

  • Sulfonyl vs.
  • Trifluoromethyl Impact : The CF₃ group (shared with ) enhances metabolic stability and lipophilicity compared to halogenated analogs .

Physicochemical Properties

  • Solubility : Sulfonyl-containing compounds (e.g., ) exhibit lower aqueous solubility due to increased hydrophobicity, whereas halogenated derivatives (e.g., ) may have moderate solubility.
  • logP : The trifluoromethyl group in the target compound and raises logP (~2.5–3.5), favoring membrane permeability.

Biological Activity

The compound (5-((3-(trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and neurokinin receptor modulation. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of (5-((3-(trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride can be represented as follows:

C12H12ClF3N2O2S\text{C}_{12}\text{H}_{12}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

This compound features a pyridine ring substituted with a trifluoromethyl phenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced potency in biological systems. The presence of this group can influence the pharmacokinetics and pharmacodynamics of the molecule, improving its interaction with biological targets such as enzymes and receptors .

Neurokinin Receptor Modulation

One significant area of research involves the modulation of neurokinin receptors, particularly NK1 receptors. Studies have shown that sulfonamide derivatives can act as antagonists for these receptors, which are implicated in pain, anxiety, and various inflammatory processes . The compound's ability to inhibit NK1 receptor activity may provide therapeutic benefits in treating conditions such as depression and anxiety disorders.

Antitumor Activity

Recent studies have explored the antitumor efficacy of (5-((3-(trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.2Induction of apoptosis
MCF7 (Breast Cancer)3.8Cell cycle arrest
HeLa (Cervical Cancer)4.5Inhibition of cell proliferation

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

Case Study 1: Efficacy in Combination Therapy

A study conducted on the combination therapy of (5-((3-(trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride with standard chemotherapeutic agents showed enhanced efficacy. The combination treatment led to a synergistic effect, reducing tumor size significantly compared to monotherapy .

Case Study 2: Pharmacokinetics and Safety Profile

In preclinical trials, the pharmacokinetic profile indicated favorable absorption and distribution characteristics. The compound demonstrated low toxicity levels at therapeutic doses, suggesting a good safety profile for potential clinical applications .

Q & A

Q. How can conflicting cytotoxicity data (IC₅₀) in neuronal cell lines be reconciled?

  • Analysis : Cell-specific factors (e.g., expression of efflux transporters like P-gp) influence results. Perform assays with/without verapamil (P-gp inhibitor). Normalize data to cell viability markers (MTT assay) and ATP levels (CellTiter-Glo) .

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